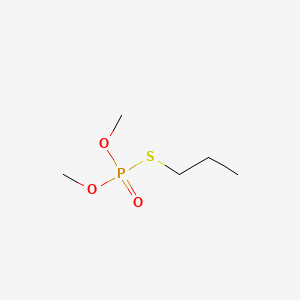

Phosphorothioic acid, O,O-dimethyl S-propyl ester

説明

特性

CAS番号 |

76936-70-4 |

|---|---|

分子式 |

C5H13O3PS |

分子量 |

184.20 g/mol |

IUPAC名 |

1-dimethoxyphosphorylsulfanylpropane |

InChI |

InChI=1S/C5H13O3PS/c1-4-5-10-9(6,7-2)8-3/h4-5H2,1-3H3 |

InChIキー |

CSKHPKBIXZSVJO-UHFFFAOYSA-N |

正規SMILES |

CCCSP(=O)(OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-dimethyl S-propyl ester typically involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH) and propyl mercaptan (C₃H₇SH) under controlled conditions. The general reaction can be summarized as:

$$

\text{PCl}3 + 2 \text{CH}3\text{OH} + \text{C}3\text{H}7\text{SH} \rightarrow \text{(CH}3\text{O})2\text{P(S)C}3\text{H}7 + 2 \text{HCl}

$$

This route involves:

- Initial formation of O,O-dimethyl phosphorochloridothioate intermediates.

- Subsequent substitution by the propyl thiol group to yield the final S-propyl ester.

- Careful control of temperature and stoichiometry to optimize yield and minimize side reactions.

Industrial production often employs large-scale reactors with optimized parameters such as temperature (generally between 25–50 °C), reaction time, and reagent molar ratios to ensure high purity and yield. Purification steps such as distillation and solvent extraction are used to remove impurities and by-products like hydrogen chloride (HCl).

Industrial Synthetic Methodologies and Innovations

A patented industrial synthesis method for related organophosphorus compounds involves:

- Using O,O-diethylthiophosphoryl chloride as a starting material.

- Reacting it with phenolic compounds in the presence of catalysts and bases such as tertiary amines.

- Performing alkylation reactions with alkyl bromides (e.g., N-propyl bromide) to introduce the propyl group.

This method emphasizes:

- High yield (84–86%) and purity (>90%) of the final product.

- Environmental benefits by avoiding malodorous sulfur alcohols and using amines instead of sulfide-based alkalis.

- Simplified technological processes conducive to industrial scale-up.

Although this patent specifically describes the diethyl analogue, the principles apply to the dimethyl S-propyl ester synthesis, particularly in the alkylation and purification stages.

Chemical Reaction Analysis Relevant to Preparation

Phosphorothioic acid, O,O-dimethyl S-propyl ester exhibits several reaction types important for its preparation and handling:

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Partial oxidation leads to phosphorus oxides, requiring controlled conditions to prevent degradation. |

| Reduction | Lithium aluminum hydride, sodium borohydride | Generates phosphine gas, a toxic and flammable byproduct, necessitating safety precautions. |

| Substitution | Alcohols, amines, pyridine | Enables ester group modifications; pyridine can cause decomposition in dimethyl esters due to CH₃-O-P linkage. |

Understanding these reactions helps in optimizing synthesis steps and avoiding unwanted side products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| PCl₃ + Methanol + Propyl Mercaptan | Phosphorus trichloride, methanol, propyl mercaptan | Controlled temperature (25–50 °C), bases | High yield, high purity after distillation | Common laboratory and industrial synthesis | |

| O,O-Dimethyl Phosphorochloridothioate + Alcohol/Thiols | O,O-dimethyl phosphorochloridothioate | Pyridine (dehydrochlorinating agent) | Room temperature, careful control to avoid decomposition | Specific to dimethyl esters; side reactions possible | |

| Alkylation of Phosphorothioate Salts | O,O-dialkyl thiophosphoryl chlorides, amines | Alkyl bromides (e.g., N-propyl bromide), tertiary amines | 50–75 °C, catalytic amounts of amines | Industrial scale; high yield and purity; environmentally friendly |

Research Discoveries and Observations

- The unique reactivity of the CH₃-O-P linkage in O,O-dimethyl phosphorochloridothioate with pyridine leads to the formation of metaphosphorothioate salts, which are inactive as insecticides.

- Industrial methods favor amine-based bases over sulfide salts to reduce environmental impact and improve process safety.

- The balance between reaction temperature, reagent ratios, and choice of base critically influences yield and purity, especially in large-scale production.

- The compound’s chemical stability under various conditions informs storage and handling protocols, with oxidation and reduction reactions being particularly sensitive.

化学反応の分析

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-propyl ester undergoes various chemical reactions, including:

Oxidation: Partial oxidation by oxidizing agents can lead to the formation of toxic phosphorus oxides.

Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.

Substitution: It can react with nucleophiles, leading to substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines.

Major Products Formed

Oxidation: Phosphorus oxides.

Reduction: Phosphine gas.

Substitution: Various substituted phosphorothioates.

科学的研究の応用

Insecticide and Acaricide

Demephion-S is predominantly used as a systemic insecticide and acaricide. It is effective against a variety of pests, particularly sucking insects such as aphids and spider mites. The compound operates by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function and results in pest mortality .

Usage in Crop Protection

The application of Demephion-S in crop protection has been documented extensively. Its effectiveness against various agricultural pests has made it a valuable tool for farmers aiming to enhance crop yields. The compound is often employed in integrated pest management programs due to its systemic properties, which allow it to be absorbed by plants and provide prolonged protection against infestations .

Acute Toxicity

Research indicates that Demephion-S is highly toxic to humans and animals upon exposure. Symptoms of acute toxicity include sweating, pinpoint pupils, blurred vision, muscle spasms, and respiratory distress. These effects are attributed to its mechanism as a cholinesterase inhibitor . Studies have shown that exposure can lead to severe health implications, necessitating stringent safety measures during handling and application.

Chronic Effects

Chronic exposure to organophosphates like Demephion-S has been linked to long-term neurological effects. Research suggests potential associations with neurodevelopmental disorders in children exposed to these chemicals during critical developmental periods . This has raised concerns regarding the use of such compounds in residential areas or near schools.

Persistence and Degradation

The environmental persistence of Demephion-S raises concerns regarding its potential impact on non-target species and ecosystems. Studies have shown that while the compound may degrade under certain conditions, it can persist in soil and water systems, leading to bioaccumulation in aquatic organisms . This highlights the need for careful management practices when applying this pesticide.

Regulatory Considerations

Due to its toxicity and environmental persistence, Demephion-S is subject to regulatory scrutiny. Various countries have implemented guidelines for its use, including restrictions on application rates and timing to minimize adverse effects on human health and the environment .

Case Studies

作用機序

The mechanism of action of phosphorothioic acid, O,O-dimethyl S-propyl ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death of the insect .

類似化合物との比較

Structural Analogues and Substituent Effects

(a) Profenofos (CAS 41198-08-7)

- Structure : O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate .

- Key Differences: Profenofos features a bulky aromatic substituent (4-bromo-2-chlorophenyl) instead of a methoxy group.

- Impact : The aromatic group enhances insecticidal activity by increasing target site affinity (e.g., acetylcholinesterase inhibition). However, this modification also elevates mammalian toxicity compared to alkyl-substituted analogs like O,O-dimethyl S-propyl ester .

(b) Pirimiphos-methyl (CAS 29232-93-7)

- Structure: O-[2-(Diethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate .

- Key Differences : The pyrimidinyl substituent introduces heterocyclic aromaticity, enhancing systemic activity in plants.

- Impact: Pirimiphos-methyl exhibits broader pesticidal use but requires higher metabolic stability, a trait less pronounced in alkyl-substituted derivatives like the target compound .

(c) KBR-2822 (Phosphorothioic Acid O-(2-Chloro-2,3,3-Trifluorocyclobutyl) O-Ethyl S-Propyl Ester)

- Structure : Cyclobutyl and trifluoromethyl substituents .

- Key Differences : The fluorinated cyclobutyl group increases lipophilicity, promoting blood-brain barrier penetration.

- Impact: Unlike O,O-dimethyl S-propyl ester, KBR-2822 exacerbates organophosphate-induced delayed polyneuropathy (OPIDP) without inhibiting neuropathy target esterase (NTE), highlighting the role of substituents in neurotoxic mechanisms .

Physicochemical Properties

A comparison of key properties inferred from analogs:

| Property | O,O-Dimethyl S-Propyl Ester | Profenofos | Pirimiphos-methyl |

|---|---|---|---|

| Molecular Formula | C₅H₁₃O₂PS | C₁₁H₁₅BrClO₃PS | C₁₁H₂₀N₃O₃PS |

| Molecular Weight (g/mol) | ~192 (estimated) | 373.6 | 305.3 |

| LogP (Lipophilicity) | ~2.1 (estimated) | 4.5 | 3.8 |

| Primary Use | Insecticide intermediate | Broad-spectrum insecticide | Stored-grain protectant |

| Toxicity (LD₅₀, rat oral) | Moderate (est. 200–500 mg/kg) | 35 mg/kg | 1,400 mg/kg |

Notes:

- The O,O-dimethyl S-propyl ester’s lower molecular weight and logP suggest reduced persistence in biological systems compared to Profenofos.

- Pirimiphos-methyl’s higher LD₅₀ indicates lower acute toxicity, likely due to its heterocyclic substituent limiting cholinergic effects .

Toxicological and Mechanistic Differences

- Neurotoxicity: O,O-Dimethyl S-Propyl Ester: Likely inhibits acetylcholinesterase (AChE) but lacks the neuropathic promotion observed in KBR-2822 due to the absence of fluorinated or cyclic substituents . Profenofos: Potent AChE inhibitor with additional risks of oxidative stress and mitochondrial dysfunction .

- Metabolic Pathways: Alkyl-substituted esters (e.g., O,O-dimethyl S-propyl) undergo faster hydrolysis via esterases, reducing bioaccumulation. Aromatic derivatives like Profenofos persist longer, requiring cytochrome P450-mediated detoxification .

Regulatory and Environmental Considerations

- O,O-Dimethyl S-Propyl Ester : Likely classified as a General Use Pesticide (GUP) due to moderate toxicity, similar to Pirimiphos-methyl .

- Profenofos: Restricted in many regions (e.g., EU) due to high toxicity to aquatic organisms and bees .

- KBR-2822: Not commercially used; research compound with specific neurotoxic risks .

生物活性

Phosphorothioic acid, O,O-dimethyl S-propyl ester, commonly classified as an organophosphate, exhibits significant biological activity primarily through its role as a cholinesterase inhibitor. This compound has garnered attention due to its systemic insecticidal properties and potential neurotoxic effects on various organisms.

- Molecular Formula : C5H13O2PS2

- Molecular Weight : Approximately 184.19 g/mol

- Appearance : Straw-colored liquid

Phosphorothioic acid, O,O-dimethyl S-propyl ester inhibits the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve synapses. This disruption of neurotransmission can result in various neurological symptoms, including confusion, psychosis, and respiratory paralysis in cases of acute exposure.

Biological Activity

- Cholinesterase Inhibition : The primary biological activity is the inhibition of AChE, which is crucial for terminating synaptic transmission in the nervous system.

- Neurotoxic Effects : Research indicates that exposure to this compound can lead to neurotoxic effects in both humans and animals, with varying degrees of severity depending on the dose and duration of exposure .

- Agricultural Applications : It is widely used in agriculture due to its effectiveness against sucking insects and acarids. Its systemic action allows for absorption by plants, providing prolonged pest protection.

Toxicity Data

The acute toxicity of phosphorothioic acid, O,O-dimethyl S-propyl ester has been assessed through various studies:

| Study Type | LD50 (mg/kg) | Organism Tested |

|---|---|---|

| Acute Oral | 20-50 | Rats |

| Acute Dermal | 50-100 | Rabbits |

| Inhalation | 0.5-1 | Mice |

The above data illustrates the compound's potential lethality and highlights the need for careful handling and application in agricultural settings .

Case Studies

- Case Study on Neurotoxicity : A study conducted by the USDA evaluated the effects of various organophosphates, including phosphorothioic acid, on bird species. The results indicated significant neurotoxic effects at concentrations as low as 10 mg/kg in certain bird species, leading to behavioral changes and increased mortality rates .

- Environmental Impact Assessment : Research assessing the environmental persistence of phosphorothioic acid indicated that it remains active in soil and water for extended periods, raising concerns about its long-term ecological impact and potential bioaccumulation in food chains .

Comparative Analysis with Similar Compounds

Phosphorothioic acid, O,O-dimethyl S-propyl ester shares similarities with other organophosphate compounds. The following table compares it with notable counterparts:

| Compound Name | Molecular Formula | Notable Uses |

|---|---|---|

| Phosphorothioic acid, O,O-diethyl S-(4-nitrophenyl) ester | C10H14N2O4PS | Insecticide |

| Dimethoate | C5H12N2O3PS | Insecticide |

| Parathion | C10H14N05PS | Insecticide |

| Malathion | C10H19O6PS | Insecticide |

Phosphorothioic acid, O,O-dimethyl S-propyl ester is distinguished by its specific structural arrangement that enhances its effectiveness against certain pests while maintaining a distinct toxicity profile compared to others like dimethoate or parathion.

Q & A

Basic: What experimental models are appropriate for studying the neurotoxic mechanisms of Phosphorothioic acid, O,O-dimethyl S-propyl ester?

Answer: Hens (Gallus gallus domesticus) are the primary model for studying organophosphate-induced delayed polyneuropathy (OPIDP). This species exhibits clinical and histopathological parallels to human neuropathy. Experimental protocols involve subcutaneous or oral administration of the compound, with NTE (neuropathy target esterase) activity measured in nervous tissues post-exposure. Dose ranges (e.g., 0.3–10 mg/kg) and temporal administration (pre- vs. post-treatment) are critical variables to assess promotion or protection from neuropathy .

Advanced: How does Phosphorothioic acid, O,O-dimethyl S-propyl ester promote OPIDP without inhibiting NTE?

Answer: Unlike classical organophosphates, this compound exacerbates neuropathy via non-catalytic interactions. Evidence suggests it binds to a regulatory site on NTE or a secondary target (e.g., membrane proteins), altering conformational stability and amplifying neuropathic cascades. In hens, pretreatment with 2.5 mg/kg (non-inhibitory to NTE) worsened OPIDP severity when combined with subclinical doses of DBDCVP or DFP. This indicates a promoter role distinct from catalytic inhibition .

Basic: What analytical methods are recommended for quantifying Phosphorothioic acid, O,O-dimethyl S-propyl ester in biological matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection is optimal for trace quantification. Sample preparation involves liquid-liquid extraction (e.g., hexane:ethyl acetate) followed by derivatization to enhance volatility. For tissue-specific analysis, homogenized nervous tissues are centrifuged, and supernatants are spiked with deuterated internal standards to control recovery rates .

Advanced: How do structural modifications of the propyl ester group influence neurotoxic potency?

Answer: Substituents on the propyl chain (e.g., branching, halogenation) alter bioavailability and target affinity. For instance, S-propyl esters with electron-withdrawing groups (e.g., Profenofos analogs) exhibit higher lipophilicity, enhancing blood-brain barrier penetration. Comparative studies using IC₅₀ values from hen brain homogenates and in vitro NTE assays can quantify structure-activity relationships .

Basic: What are the critical parameters for designing dose-response studies with this compound?

Answer:

- Dose range: 0.3–10 mg/kg (oral or subcutaneous) to capture subthreshold to maximal tolerated doses.

- Temporal administration: Pre-treatment (24 hr prior) vs. post-treatment (24 hr after) to differentiate protective vs. promotional effects.

- Endpoint metrics: NTE inhibition (%) in spinal cord/brain, clinical neuropathy scores (ataxia, paralysis), and histopathological axon degeneration .

Advanced: How does Phosphorothioic acid, O,O-dimethyl S-propyl ester interact with other organophosphates to potentiate toxicity?

Answer: Synergistic effects are observed when combined with diisopropyl phosphorofluoridate (DFP) or dibutyl dichlorovinyl phosphate (DBDCVP). In hens, co-administration at subclinical doses (e.g., 0.4 mg/kg DBDCVP + 2.5 mg/kg test compound) triggers severe OPIDP. Mechanistically, this compound may stabilize covalent NTE-inhibitor adducts, preventing repair and amplifying neurotoxic signaling .

Basic: What in vitro assays are validated for screening NTE inhibition by phosphorothioates?

Answer:

- NTE activity assay: Brain homogenates incubated with phenyl valerate substrate; liberated phenol quantified spectrophotometrically.

- Competitive inhibition assays: Pre-incubation with test compound, followed by addition of irreversible inhibitors (e.g., mipafox) to differentiate catalytic vs. non-catalytic interactions .

Advanced: Are there non-neuronal targets implicated in the compound’s toxicity?

Answer: Emerging evidence suggests mitochondrial dysfunction (e.g., disrupted Complex I activity) and oxidative stress (ROS overproduction) in hepatic and renal tissues. Proteomic profiling of exposed hen liver tissues reveals downregulation of glutathione peroxidase and cytochrome P450 isoforms, indicating systemic toxicity beyond neuropathy .

Basic: How is the purity of synthesized Phosphorothioic acid, O,O-dimethyl S-propyl ester verified?

Answer: Nuclear magnetic resonance (¹H/³¹P NMR) confirms esterification and absence of hydrolytic byproducts (e.g., dimethyl phosphorothioate). High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) ensures ≥98% purity. Residual solvents (e.g., ethyl acetate) are quantified via headspace GC-MS .

Advanced: What computational models predict the compound’s binding affinity to NTE?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with NTE’s regulatory domain. Key residues (e.g., Ser966, Asp1083) form hydrogen bonds with the propyl ester moiety, while hydrophobic pockets accommodate methyl groups. Free energy calculations (MM/PBSA) validate stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。